Methyl (2R)-2-amino-2-(4-bromophenyl)acetate: Orthogonal Reactivity and Applications in Advanced Peptidomimetics
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate: Orthogonal Reactivity and Applications in Advanced Peptidomimetics
Executive Summary
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate hydrochloride (CAS: 1391389-21-1) is a highly versatile, stereopure chiral building block[1]. As a derivative of D-phenylglycine, it provides a crucial scaffold for the synthesis of unnatural amino acids, biaryl peptidomimetics, and complex active pharmaceutical ingredients (APIs). Its molecular architecture features three orthogonal reactive sites: a methyl ester, a primary amine, and a para-bromoaryl moiety. This whitepaper details the physicochemical properties, mechanistic pathways, and field-validated protocols for leveraging this compound in modern drug discovery.
Physicochemical & Structural Profiling
Understanding the baseline properties of the hydrochloride salt is critical for handling, storage, and stoichiometric calculations. The (2R) configuration denotes the D-enantiomer, which is pivotal for conferring proteolytic resistance when incorporated into peptide backbones.
Table 1: Physicochemical Properties of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl
| Property | Value |
| Chemical Name | Methyl (2R)-2-amino-2-(4-bromophenyl)acetate hydrochloride |
| CAS Number | 1391389-21-1[1] |
| Molecular Formula | C9H11BrClNO2[2] |
| Molecular Weight | 280.55 g/mol [1] |
| SMILES | (N)C1=CC=C(Br)C=C1.Cl[1] |
| Stereochemistry | (R)-configuration (D-amino acid derivative) |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C, inert atmosphere, desiccated[2] |
Causality in Handling: The hydrochloride salt is strictly preferred over the free base. The protonated amine prevents spontaneous intermolecular nucleophilic attack on the methyl ester, thereby inhibiting diketopiperazine formation (dimerization) and ensuring long-term shelf stability under desiccated conditions[2].
Mechanistic Reactivity & Synthetic Utility
The strategic value of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate lies in its orthogonal reactivity. As an Application Scientist, I frequently exploit these distinct handles to build complexity without necessitating premature deprotection steps.
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The Aryl Bromide Handle (C(sp2)-Br): The para-bromo substituent acts as a prime electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)[3]. This allows for the late-stage diversification of the aromatic side chain, generating biaryl systems prevalent in modern therapeutics, such as [4] and [5].
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The Amine Handle (-NH2): The primary amine can be readily protected (e.g., as a Boc or Fmoc carbamate) or directly engaged in amide bond formation using standard coupling reagents (HATU, EDC/HOBt) for peptide elongation.
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The Methyl Ester Handle (-COOMe): The ester serves as a robust protecting group during cross-coupling and N-acylation. It can be selectively saponified using mild aqueous base (e.g., LiOH in THF/H2O) to reveal the free carboxylic acid for subsequent C-terminal extension.
Reactivity Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Caption: Orthogonal synthetic pathways of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To construct biaryl unnatural amino acids, the Suzuki-Miyaura coupling is the gold standard[4]. The following protocol describes the coupling of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate with an arylboronic acid.
Prerequisite: N-Boc protection of the amine is strictly required prior to this step. The free amine can coordinate with the Palladium catalyst, leading to sluggish reaction rates or complete catalyst deactivation.
Materials:
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N-Boc-Methyl (2R)-2-amino-2-(4-bromophenyl)acetate (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)
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Base: K2CO3 (3.0 equiv, 2M aqueous solution)
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Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
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Reaction Setup & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-Boc-protected aryl bromide (1.0 mmol) and the arylboronic acid (1.2 mmol).
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Causality Check: A slight 1.2x excess of boronic acid compensates for competitive protodeboronation, a common side reaction in Suzuki couplings that consumes the boron species.
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Catalyst & Solvent Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol) and 5 mL of anhydrous 1,4-dioxane.
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Causality Check: The bidentate dppf ligand provides a sterically demanding and electron-rich environment that accelerates both the oxidative addition into the C-Br bond and the subsequent reductive elimination. Dioxane is chosen for its high boiling point and excellent solubilizing properties for both organic and aqueous components.
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Base Addition: Inject 1.5 mL of a 2M aqueous K2CO3 solution (3.0 mmol). Purge the biphasic mixture with Argon for 10 minutes.
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Causality Check: The aqueous base is strictly required to activate the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step. Argon purging prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species from oxidation.
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Heating & Self-Validation: Heat the reaction mixture to 85°C for 4–6 hours.
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Validation System: Monitor via LC-MS. The reaction is self-validating when the starting aryl bromide mass disappears and the biaryl product mass emerges, confirming successful transmetalation and reductive elimination.
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Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).
Applications in Drug Discovery
The incorporation of D-amino acids like (2R)-2-amino-2-(4-bromophenyl)acetate into peptide therapeutics is a highly effective strategy for overcoming the poor pharmacokinetic profiles of natural L-peptides. Endogenous proteases are highly stereoselective and generally fail to recognize or cleave peptide bonds adjacent to D-amino acids, vastly improving the half-life of the resulting drug.
Furthermore, the para-bromo substitution allows for the generation of extended aromatic systems. Such biaryl motifs are critical for engaging deep hydrophobic pockets in target receptors. For instance, derivatives of bromophenylglycine have shown significant binding affinity as [5]. They are also utilized as core intermediates in the synthesis of , where the stereocenter dictates the molecule's ability to successfully bind to the bacterial 50S ribosomal subunit[4].
References
- Google Patents. "US7041670B2 - Florfenicol-type antibiotics".
- Google Patents. "US8604061B2 - 2-aminooxazolines as TAAR1 ligands".
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ResearchGate. "Lewis Acid Catalyzed Benzylic Bromination". Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1391389-21-1|(R)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. US7041670B2 - Florfenicol-type antibiotics - Google Patents [patents.google.com]
- 5. US8604061B2 - 2-aminooxazolines as TAAR1 ligands - Google Patents [patents.google.com]
